molecular formula C10H16Cl2O4 B14542537 Dipropyl 2,3-dichlorobutanedioate CAS No. 62243-28-1

Dipropyl 2,3-dichlorobutanedioate

Cat. No.: B14542537
CAS No.: 62243-28-1
M. Wt: 271.13 g/mol
InChI Key: SYGSDXZEGNCHHN-UHFFFAOYSA-N
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Description

Dipropyl 2,3-dichlorobutanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two propyl groups and two chlorine atoms attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a continuous reactor where 2,3-dichlorobutanedioic acid and propanol are fed continuously, and the product is collected continuously. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,3-dichlorobutanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2,3-dichlorobutanedioic acid and propanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl 2,3-dichlorobutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipropyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,3-dichlorobutanedioic acid and propanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

    Dipropyl 2,3-dichlorosuccinate: Similar structure but with different substituents.

    Dipropyl 2,3-dibromobutanedioate: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

Dipropyl 2,3-dichlorobutanedioate is unique due to the presence of chlorine atoms, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62243-28-1

Molecular Formula

C10H16Cl2O4

Molecular Weight

271.13 g/mol

IUPAC Name

dipropyl 2,3-dichlorobutanedioate

InChI

InChI=1S/C10H16Cl2O4/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

SYGSDXZEGNCHHN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(C(=O)OCCC)Cl)Cl

Origin of Product

United States

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